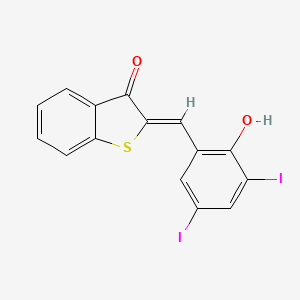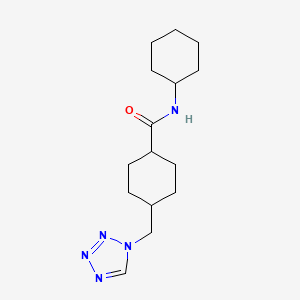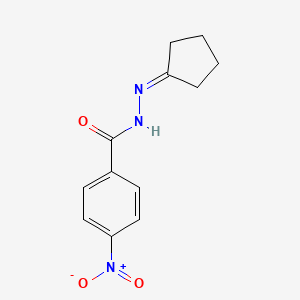
(2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of iodine atoms and a benzylidene group, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one typically involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with 1-benzothiophen-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the benzylidene group can be reduced to form a single bond.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzothiophene ketone, while reduction may produce a benzothiophene alcohol.
科学的研究の応用
Chemistry
In chemistry, (2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound may be used in the development of advanced materials. Its unique chemical properties could contribute to the creation of new polymers, coatings, or electronic materials.
作用機序
The mechanism of action of (2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene core and iodine atoms could play a crucial role in binding to these targets and exerting biological effects.
類似化合物との比較
Similar Compounds
(2Z)-2-(2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one: Lacks the iodine atoms, which may affect its reactivity and biological activity.
(2Z)-2-(3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one: Similar structure but with different substitution patterns, leading to variations in chemical properties.
Uniqueness
(2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one is unique due to the presence of both hydroxyl and diiodo groups
特性
分子式 |
C15H8I2O2S |
|---|---|
分子量 |
506.10 g/mol |
IUPAC名 |
(2Z)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H8I2O2S/c16-9-5-8(14(18)11(17)7-9)6-13-15(19)10-3-1-2-4-12(10)20-13/h1-7,18H/b13-6- |
InChIキー |
QNZUALQVLBDZQZ-MLPAPPSSSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)I)I)O)/S2 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)I)I)O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14950631.png)

![N,N'-ethane-1,2-diylbis(2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide)](/img/structure/B14950642.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B14950647.png)
![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B14950651.png)
![N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide](/img/structure/B14950652.png)
![N'~1~,N'~2~-bis{(E)-[3-methyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide](/img/structure/B14950657.png)
![N'-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate](/img/structure/B14950658.png)
![2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14950667.png)
![N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B14950672.png)
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B14950676.png)
![(5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate](/img/structure/B14950683.png)

![N'-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B14950705.png)
